molecular formula C11H11F3N2O2 B11854665 Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate CAS No. 794461-82-8

Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B11854665
CAS No.: 794461-82-8
M. Wt: 260.21 g/mol
InChI Key: ROHRKMIUPOLEBP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Another approach involves the use of trifluoromethyl ketones, which are valuable synthetic targets and intermediates in the construction of fluorinated pharmacons .

Chemical Reactions Analysis

Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s ability to interact with biological molecules, thereby influencing its pharmacological effects . The compound can bind to specific receptors or enzymes, leading to various biological responses.

Comparison with Similar Compounds

Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate can be compared with other compounds containing the trifluoromethyl group, such as trifluoromethane, 1,1,1-trifluoroethane, and hexafluoroacetone . These compounds share the trifluoromethyl group, which imparts similar chemical properties, but differ in their overall structure and specific applications. The unique structure of this compound makes it particularly valuable in pharmaceutical and industrial applications.

Properties

CAS No.

794461-82-8

Molecular Formula

C11H11F3N2O2

Molecular Weight

260.21 g/mol

IUPAC Name

methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

InChI

InChI=1S/C11H11F3N2O2/c1-18-10(17)7-4-6-5-15-3-2-8(6)16-9(7)11(12,13)14/h4,15H,2-3,5H2,1H3

InChI Key

ROHRKMIUPOLEBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2CCNCC2=C1)C(F)(F)F

Origin of Product

United States

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